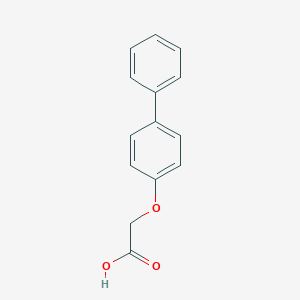

(Biphenyl-4-yloxy)acetic acid

Description

Properties

IUPAC Name |

2-(4-phenylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXMWDXKHUIBSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294294 |

Source

|

| Record name | (biphenyl-4-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13333-86-3 |

Source

|

| Record name | 13333-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (biphenyl-4-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13333-86-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of (Biphenyl-4-yloxy)acetic acid

This technical guide provides a comprehensive overview of the primary synthetic pathway for (Biphenyl-4-yloxy)acetic acid, a valuable building block in pharmaceutical and materials science research. The document details the core chemical principles, a step-by-step experimental protocol, and relevant quantitative data. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

(Biphenyl-4-yloxy)acetic acid and its derivatives are of significant interest due to their potential biological activities. Biphenyl moieties are recognized as important pharmacophores in medicinal chemistry. The synthesis of (Biphenyl-4-yloxy)acetic acid is most commonly and efficiently achieved through the Williamson ether synthesis.

Core Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of (Biphenyl-4-yloxy)acetic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a haloalkane by a phenoxide ion. In this specific synthesis, 4-phenylphenol (also known as 4-hydroxybiphenyl) is deprotonated by a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid, such as chloroacetic acid. The reaction is typically carried out in a polar solvent and may require heating to proceed at a reasonable rate.

The overall reaction can be summarized as follows:

Step 1: Deprotonation of 4-phenylphenol 4-phenylphenol is treated with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to generate the potassium or sodium 4-phenylphenoxide salt.

Step 2: Nucleophilic attack The 4-phenylphenoxide ion then attacks the alpha-carbon of chloroacetic acid in an SN2 reaction, displacing the chloride ion and forming the ether linkage.

Step 3: Acidification The resulting carboxylate salt is then protonated by the addition of a strong acid, such as hydrochloric acid (HCl), to yield the final product, (Biphenyl-4-yloxy)acetic acid, which typically precipitates from the aqueous solution.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of (Biphenyl-4-yloxy)acetic acid via the Williamson ether synthesis. This protocol is adapted from established procedures for the synthesis of analogous phenoxyacetic acids.[1][2][3]

Materials:

-

4-Phenylphenol (4-hydroxybiphenyl)

-

Potassium hydroxide (KOH)

-

Chloroacetic acid

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization, optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filter flask

-

pH paper

Procedure:

-

Preparation of the Phenoxide:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 g (0.143 mol) of potassium hydroxide in 16 mL of deionized water.

-

To this solution, add 4.0 g (0.0235 mol) of 4-phenylphenol.

-

Stir the mixture until the 4-phenylphenol is completely dissolved, forming a homogeneous solution of potassium 4-phenylphenoxide.

-

-

Reaction with Chloroacetic Acid:

-

Set up the flask for reflux and bring the solution to a gentle boil using a heating mantle or water bath.

-

In a separate beaker, prepare a 50% (w/v) aqueous solution of chloroacetic acid by dissolving 6.0 g (0.0635 mol) of chloroacetic acid in 6.0 mL of deionized water.

-

Slowly add the chloroacetic acid solution dropwise to the boiling phenoxide solution through the top of the reflux condenser over a period of approximately 15-20 minutes.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 30 minutes to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

After the reflux period, remove the heating source and allow the reaction mixture to cool slightly.

-

While still warm, pour the solution into a beaker.

-

Cool the beaker in an ice bath to facilitate the precipitation of the product upon acidification.

-

Slowly and carefully, add concentrated hydrochloric acid dropwise to the cooled solution while stirring until the solution is acidic (test with pH paper, pH ~2). (Biphenyl-4-yloxy)acetic acid will precipitate as a white solid.

-

Continue to cool the mixture in the ice bath for another 15-20 minutes to maximize precipitation.

-

-

Purification:

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold deionized water to remove any remaining inorganic salts.

-

For further purification, the crude product can be recrystallized from hot water or an ethanol-water mixture.

-

Dry the purified (Biphenyl-4-yloxy)acetic acid in a desiccator or a vacuum oven at a low temperature.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (Biphenyl-4-yloxy)acetic acid based on the provided experimental protocol.

| Parameter | Value |

| Starting Materials | |

| 4-Phenylphenol | 4.0 g (0.0235 mol) |

| Potassium Hydroxide | 8.0 g (0.143 mol) |

| Chloroacetic Acid | 6.0 g (0.0635 mol) |

| Reaction Conditions | |

| Reaction Time | 30 minutes (after addition) |

| Reaction Temperature | Reflux (~100 °C) |

| Product Information | |

| Product Name | (Biphenyl-4-yloxy)acetic acid |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| Theoretical Yield | ~5.36 g |

| Appearance | White crystalline solid |

Note: The actual yield may vary depending on the experimental conditions and purification efficiency.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis and the chemical reaction pathway.

References

(Biphenyl-4-yloxy)acetic Acid: A Technical Guide to its Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Biphenyl-4-yloxy)acetic acid is a synthetic compound recognized for its potential as a pharmacophore in the development of new therapeutic agents. Its derivatives have demonstrated significant anti-inflammatory and analgesic properties, primarily attributed to their inhibitory effects on cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the discovery and synthesis of (Biphenyl-4-yloxy)acetic acid, detailed experimental protocols for its preparation, and an exploration of its mechanism of action as a COX inhibitor. Quantitative data from relevant studies are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of its chemical and biological characteristics.

Discovery and Significance

While the precise first synthesis of (Biphenyl-4-yloxy)acetic acid is not extensively documented in readily available literature, its structural motif is a cornerstone in medicinal chemistry. Biphenyl moieties are recognized as important pharmacophores in various biological applications, including antimycobacterial and antihyperglycemic agents.[1] Derivatives of (Biphenyl-4-yloxy)acetic acid have been investigated as potential anti-inflammatory and analgesic drugs with a reduced potential for ulcerogenic side effects, a common issue with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] The core structure's therapeutic potential lies in its ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Synthesis of (Biphenyl-4-yloxy)acetic Acid

The most common and efficient method for the synthesis of (Biphenyl-4-yloxy)acetic acid is the Williamson ether synthesis , followed by ester hydrolysis. This two-step process involves the reaction of 4-phenylphenol with an ethyl haloacetate to form the corresponding ester, which is then hydrolyzed to yield the final carboxylic acid.

Chemical Reaction Workflow

The overall synthetic workflow can be visualized as follows:

Experimental Protocols

Step 1: Synthesis of Ethyl (biphenyl-4-yloxy)acetate (Williamson Ether Synthesis)

This protocol is adapted from general procedures for the synthesis of phenoxyacetic acid derivatives.

-

Materials:

-

4-Phenylphenol (1.0 eq)

-

Ethyl bromoacetate (1.0 - 1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF) (solvent)

-

-

Procedure:

-

To a solution of 4-phenylphenol in dimethylformamide, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (biphenyl-4-yloxy)acetate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of (Biphenyl-4-yloxy)acetic acid (Hydrolysis)

This protocol is a standard procedure for the saponification of esters.

-

Materials:

-

Ethyl (biphenyl-4-yloxy)acetate (1.0 eq)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (1.0 - 1.5 eq)

-

Methanol (MeOH) or Tetrahydrofuran (THF) (solvent)

-

Water

-

-

Procedure:

-

Dissolve the ethyl (biphenyl-4-yloxy)acetate in a mixture of methanol (or THF) and water.

-

Add a solution of sodium hydroxide (or lithium hydroxide) to the mixture.

-

Stir the reaction mixture at room temperature or under reflux for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

-

The resulting precipitate is the (Biphenyl-4-yloxy)acetic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Quantitative Data for Synthesis

The following table summarizes representative yields for the synthesis of phenoxyacetic acid derivatives, which are analogous to (Biphenyl-4-yloxy)acetic acid.

| Compound | Starting Phenol | Reagent | Base | Solvent | Yield (%) | Reference |

| 2-(4-formylphenoxy)acetic acid | 4-Hydroxybenzaldehyde | Ethyl bromoacetate | K₂CO₃ | DMF | High | [2] |

| Ethyl 2-(2-formylphenoxy)acetate | 2-Hydroxybenzaldehyde | Ethyl bromoacetate | K₂CO₃ | DMF | - | [2] |

| 2-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetic acid | (4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)methanol | - | - | - | 71 | [3] |

| 2-(4-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetic acid | (4-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)methanol | - | - | - | 74 | [3] |

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary pharmacological effect of (Biphenyl-4-yloxy)acetic acid and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX enzymes are central to the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

The Prostaglandin Synthesis Pathway and COX Inhibition

Inflammatory stimuli, such as cytokines (e.g., TNF-α) and growth factors, trigger the expression of COX-2. This enzyme then converts arachidonic acid, released from the cell membrane by phospholipase A₂, into prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted by various synthases into different prostaglandins, including prostaglandin E₂ (PGE₂), which is a key mediator of inflammation, pain, and fever.

(Biphenyl-4-yloxy)acetic acid, as a COX inhibitor, blocks the active site of the COX-2 enzyme, preventing arachidonic acid from binding and thereby inhibiting the synthesis of prostaglandins. This leads to a reduction in the inflammatory response.

Quantitative Data on COX Inhibition

The following table presents the in vitro COX inhibitory activity of some phenoxyacetic acid derivatives, demonstrating the potency of this class of compounds.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5f | 4.07 | 0.06 | 67.83 | [3] |

| Compound 7b | 5.93 | 0.08 | 74.13 | [3] |

| Celecoxib | 14.93 | 0.08 | 186.63 | [3] |

| Mefenamic Acid | 29.9 | 0.82 | 36.46 | [3] |

IC₅₀ is the half maximal inhibitory concentration.

Conclusion

(Biphenyl-4-yloxy)acetic acid represents a valuable scaffold for the development of novel anti-inflammatory and analgesic agents. Its synthesis via the Williamson ether reaction is a well-established and efficient method. The primary mechanism of action through the selective inhibition of the COX-2 enzyme offers the potential for therapeutic benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Further research into the structure-activity relationships of its derivatives could lead to the discovery of even more potent and selective COX-2 inhibitors for the treatment of a wide range of inflammatory conditions.

References

- 1. Brief Story on Prostaglandins, Inhibitors of their Synthesis, Hematopoiesis, and Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Cyclooxygenase-2 Expression in Human T Cells by Glucocorticoid Receptor-Mediated Transrepression of Nuclear Factor of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

physicochemical properties of (Biphenyl-4-yloxy)acetic acid

An In-depth Technical Guide on the Physicochemical Properties of (Biphenyl-4-yloxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals involved in drug development, offering key data and experimental context.

Core Physicochemical Data

(Biphenyl-4-yloxy)acetic acid, with the CAS Number 13333-86-3 and molecular formula C₁₄H₁₂O₃, is a biphenyl derivative with potential applications in various research areas.[1][2][3][4] Its structural and chemical properties are summarized below.

Quantitative Physicochemical Properties

The following table summarizes the key quantitative . It is important to note that while the melting point is an experimentally determined value, the boiling point and pKa are predicted values, and the logP is a calculated value.

| Property | Value | Source |

| Molecular Weight | 228.24 g/mol | [2][5] |

| Melting Point | 189-190 °C | [5] |

| Boiling Point (Predicted) | 409.4 ± 28.0 °C | [6] |

| pKa (Predicted) | 3.16 ± 0.10 | [5][6] |

| XLogP3 (Calculated) | 3.1 | [7] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for the replication and validation of data. Below are generalized experimental protocols relevant to the properties of (Biphenyl-4-yloxy)acetic acid.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A precisely weighed amount of the acidic compound is dissolved in a known volume of a suitable solvent (often a water-cosolvent mixture for compounds with low aqueous solubility).

-

The pH electrode is calibrated and immersed in the solution.

-

The solution is stirred continuously.

-

The standardized base is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point.

Determination of n-Octanol/Water Partition Coefficient (LogP) by Shake-Flask Method

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this coefficient and is a key indicator of a compound's lipophilicity.[8]

Apparatus:

-

Separatory funnel or centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge (if necessary)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

Procedure:

-

A known amount of the compound is dissolved in either water/buffer or n-octanol.

-

A known volume of this solution is added to a separatory funnel or tube containing a known volume of the second, immiscible solvent.

-

The mixture is vigorously shaken for a set period to allow for the partitioning of the solute between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this separation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[9]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.[8]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties discussed.

References

- 1. 2-(Biphenyl-4-yloxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (Biphenyl-4-yloxy)acetic acid [oakwoodchemical.com]

- 4. 13333-86-3|2-([1,1'-Biphenyl]-4-yloxy)acetic acid|BLD Pharm [bldpharm.com]

- 5. (BIPHENYL-4-YLOXY)-ACETIC | 13333-86-3 [m.chemicalbook.com]

- 6. (BIPHENYL-4-YLOXY)-ACETIC ACID CAS#: 13333-86-3 [m.chemicalbook.com]

- 7. Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide | C23H23N3O2S | CID 3079555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. agilent.com [agilent.com]

(Biphenyl-4-yloxy)acetic Acid: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Biphenyl-4-yloxy)acetic acid and its derivatives represent a promising class of compounds with significant anti-inflammatory potential. This technical guide provides a comprehensive overview of the core mechanism of action, drawing upon evidence from structurally related phenoxyacetic acid derivatives and direct studies on its chemical class. The primary mechanism is believed to be the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This guide details the downstream effects of this inhibition, including the reduction of pro-inflammatory prostaglandins, and explores the potential impact on cytokine signaling. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a structured presentation of available quantitative data and visual diagrams of the relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction

(Biphenyl-4-yloxy)acetic acid is a biphenyl compound featuring a phenoxyacetic acid moiety. While extensive research on this specific molecule is emerging, its structural derivatives have been reported as potent anti-inflammatory and analgesic agents with a potentially lower ulcerogenic profile.[1] The broader class of phenoxyacetic acid derivatives has been the subject of significant investigation, with many compounds identified as selective inhibitors of cyclooxygenase-2 (COX-2).[2][3] This guide synthesizes the available information to present a detailed understanding of the plausible anti-inflammatory mechanism of action of (Biphenyl-4-yloxy)acetic acid.

Core Mechanism of Action: Selective COX-2 Inhibition

The primary anti-inflammatory mechanism of action for (Biphenyl-4-yloxy)acetic acid is hypothesized to be the selective inhibition of the COX-2 enzyme. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and is upregulated at sites of inflammation.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4]

The Cyclooxygenase Pathway

The inflammatory cascade is initiated by various stimuli, leading to the release of arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2).[4]

Downstream Effects on Pro-inflammatory Mediators

By inhibiting COX-2, (Biphenyl-4-yloxy)acetic acid would lead to a decrease in the production of pro-inflammatory prostaglandins such as PGE2.[3] This reduction in PGE2 levels would, in turn, attenuate the cardinal signs of inflammation, including vasodilation, increased vascular permeability, edema, and pain.

Furthermore, the inflammatory process involves a complex interplay of various mediators, including cytokines. Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) can stimulate the expression of COX-2, creating a positive feedback loop that amplifies the inflammatory response. By inhibiting COX-2, (Biphenyl-4-yloxy)acetic acid may indirectly modulate the effects of these cytokines.

References

- 1. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Ascendant Therapeutic Potential of Novel Biphenyl Acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl acetic acid and its derivatives represent a burgeoning class of molecules with significant therapeutic promise. The inherent versatility of the biphenyl scaffold, coupled with the acidic moiety, provides a fertile ground for medicinal chemists to explore a wide array of biological activities. This technical guide delves into the synthesis, biological evaluation, and mechanistic underpinnings of novel biphenyl acetic acid derivatives, with a focus on their anti-inflammatory and anticancer properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are provided to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Synthetic Methodologies: The Suzuki-Miyaura Coupling

The construction of the biphenyl core is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, broad functional group tolerance, and relatively mild reaction conditions, making it a staple in modern organic synthesis.

Experimental Protocol: Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives

This protocol outlines the synthesis of a series of biphenyl carboxylic acid derivatives via a Suzuki-Miyaura coupling reaction.[1]

Materials:

-

1-(4-bromophenyl)cyclopropane-1-carboxylic acid

-

Various substituted boronic acids

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 equivalent) in a 4:1 mixture of 1,4-dioxane and water, add the desired substituted boronic acid (1.0 equivalent) and potassium carbonate (1.0 equivalent).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents) to the mixture.

-

Stir the resulting reaction mixture at 80°C for 16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (2 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to yield the desired biphenyl carboxylic acid derivative.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the synthesis of biphenyl acetic acid derivatives.

Biological Activity: Anti-inflammatory and Anticancer Potential

Novel biphenyl acetic acid derivatives have demonstrated significant potential in two key therapeutic areas: inflammation and cancer. Their mechanisms of action often involve the modulation of well-established signaling pathways.

Anti-inflammatory Activity

Many biphenyl acetic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[3]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in saline)

-

Test compound (biphenyl acetic acid derivative)

-

Reference drug (e.g., Diclofenac sodium)

-

Plethysmometer

Procedure:

-

Divide the rats into groups: control, reference, and test compound groups.

-

Administer the vehicle (e.g., saline), reference drug, or test compound orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Percentage Inhibition Calculation:

% Inhibition = [ (V_c - V_t) / V_c ] * 100

Where:

-

V_c = Mean increase in paw volume in the control group

-

V_t = Mean increase in paw volume in the treated group

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

References

An In-depth Technical Guide to the Crystal Structure of (Biphenyl-4-yloxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of (Biphenyl-4-yloxy)acetic acid, a compound of interest in medicinal chemistry due to the established biological activities of biphenyl moieties. The information presented herein is compiled from crystallographic studies and is intended to serve as a foundational resource for further research and development.

Core Crystallographic Data

The crystal structure of (Biphenyl-4-yloxy)acetic acid has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂O₃ |

| Formula Weight | 228.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9118 (1) |

| b (Å) | 28.5786 (3) |

| c (Å) | 6.9017 (1) |

| β (°) | 109.631 (2) |

| Volume (ų) | 1098.27 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Absorption coefficient (μ) (mm⁻¹) | 0.79 |

| R[F² > 2σ(F²)] | 0.047 |

| wR(F²) | 0.139 |

| Goodness-of-fit (S) | 1.12 |

Molecular Geometry

A notable feature of the molecular structure of (Biphenyl-4-yloxy)acetic acid is the twisted conformation of the biphenyl group.[1] In contrast to many biphenyl compounds without 2-substituents which tend to be nearly coplanar, the title compound exhibits a significant dihedral angle between its two phenyl rings.[1] This twisting is attributed to crystal packing forces.[1]

| Geometric Parameter | Value |

| Dihedral angle between phenyl rings (°) | 47.51 (4) |

Intermolecular Interactions

In the crystal lattice, molecules of (Biphenyl-4-yloxy)acetic acid form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups.[1] These dimers are further interconnected by C—H···π interactions, forming zigzag layers.[1]

| Interaction Type | Description |

| O—H···O Hydrogen Bonds | Two carboxyl groups form a pair of hydrogen bonds in a cyclic R²₂(8) arrangement, linking molecules into inversion dimers.[1] |

| C—H···π Interactions | Adjacent dimers are linked via C—H···π interactions with an H···π distance of 2.86 Å.[1] |

Experimental Protocols

The following section details the methodology for the synthesis and crystallization of (Biphenyl-4-yloxy)acetic acid, as well as the parameters for the X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The crystals of (Biphenyl-4-yloxy)acetic acid were obtained through a co-crystallization experiment with β-cyclodextrin.[1]

-

An ethanol solution of (Biphenyl-4-yloxy)acetic acid (1 mmol, 5 ml) was prepared.

-

This solution was added dropwise to an aqueous solution of β-cyclodextrin (1 mmol, 50 ml).

-

The mixture was stirred at 50 °C for 6 hours.

-

The resulting solution was filtered.

-

The filtrate was stored at 40 °C.

-

Colorless crystals suitable for single X-ray diffraction were obtained after one week.[1]

X-ray Data Collection and Structure Refinement

Data for the crystal structure analysis was collected using a Bruker SMART CCD area-detector diffractometer.[1]

-

Data Collection: Data were collected using SMART (Bruker, 2000).[1]

-

Cell Refinement: Cell refinement was performed with SAINT (Bruker, 2000).[1]

-

Data Reduction: Data reduction was carried out using SAINT.[1]

-

Structure Solution: The structure was solved using SHELXS97 (Sheldrick, 2008).[1]

-

Structure Refinement: The structure was refined with SHELXL97 (Sheldrick, 2008).[1]

-

Molecular Graphics: Molecular graphics were generated using SHELXTL (Sheldrick, 2008).[1]

-

Absorption Correction: A multi-scan absorption correction was applied using SADABS (Bruker, 2000).[1]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the workflow for the experimental determination of the crystal structure of (Biphenyl-4-yloxy)acetic acid.

Molecular Dimerization and Intermolecular Interactions

The diagram below illustrates the key intermolecular interactions responsible for the crystal packing of (Biphenyl-4-yloxy)acetic acid.

Biological Context

While specific signaling pathways for (Biphenyl-4-yloxy)acetic acid are not extensively documented, the biphenyl moiety is a known pharmacophore found in molecules with a range of biological activities.[1] Derivatives of biphenyl-4-yloxy acetic acid have been reported to possess anti-inflammatory and analgesic properties with reduced ulcerogenic potential.[1] Furthermore, related benzofuran/benzothiophene biphenyl oxo-acetic acids have been identified as potent inhibitors of protein tyrosine phosphatase 1B, suggesting potential applications as oral antihyperglycemic agents.[1] The structural data presented in this guide can aid in the rational design of novel therapeutics based on this scaffold.

References

The Therapeutic Landscape of Biphenyl Compounds: A Technical Guide for Drug Discovery

Introduction: The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a cornerstone in medicinal chemistry. This versatile structural motif provides a unique platform for the design and development of novel therapeutics targeting a wide array of diseases. The inherent physicochemical properties of the biphenyl core, which can be readily modulated through targeted chemical modifications, allow for the optimization of pharmacokinetic and pharmacodynamic profiles. This technical guide offers an in-depth exploration of the burgeoning field of biphenyl compounds, with a focus on their diverse therapeutic applications, underlying mechanisms of action, and the experimental methodologies employed to validate their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing next-generation therapeutics.

Therapeutic Applications and Efficacy

Biphenyl derivatives have demonstrated significant therapeutic potential across several key areas, including oncology, neurodegenerative disorders, inflammation, and infectious diseases.[1][2] Their efficacy is largely attributed to their ability to interact with specific biological targets, thereby modulating critical signaling pathways.[1]

Anticancer Activity

The biphenyl scaffold has been extensively explored in oncology, leading to the development of potent inhibitors for various cancer-related targets.

A significant area of investigation for acetylated biphenyl compounds is their role as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[1]

Quantitative Data: HDAC Inhibition

| Compound Class | Target | Assay | IC50 | Reference |

| Biphenyl-4-yl-acrylohydroxamic acid derivatives | HDAC2 | In vitro enzyme assay | Good correlation with docking energy | [1] |

Signaling Pathway: HDACi-mediated Inhibition of the PI3K/Akt/mTOR Pathway

Caption: HDACi-mediated inhibition of the PI3K/Akt/mTOR pathway.

Biphenyl sulfonamides have been extensively investigated as inhibitors of carbonic anhydrases (CAs), enzymes overexpressed in various hypoxic tumors that contribute to cancer cell survival and proliferation.[3] Specifically, isoforms like CA IX and CA XII are considered promising targets for cancer therapy.[3] The sulfonamide group is crucial for coordinating with the zinc ion in the active site of the enzyme.[3]

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | Target CA Isoform | Inhibition Constant (Kᵢ) | Reference |

| Compound 3 | hCA IX | 3.6 nM | [3] |

| Compound 12 | hCA I | 6.3 nM | [3] |

| Compound 20 | hCA XIV | <10 nM | [3] |

| Compound 21 | hCA IX | 6.0 nM | [3] |

| Acetazolamide (AAZ) | hCA I | 250 nM | [3] |

Signaling Pathway: Carbonic Anhydrase Inhibition in Cancer

Caption: Biphenyl sulfonamide inhibition of carbonic anhydrase leading to apoptosis.

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Biphenyl derivatives have been developed as small molecule inhibitors that can block this interaction, restoring the anti-tumor immune response.[1][4] Some biphenyl compounds induce the dimerization of PD-L1, which is a mechanism of action for their anti-tumor activity.[4][5]

Quantitative Data: PD-1/PD-L1 Inhibition

| Compound | Assay | IC50 | Reference |

| 12j-4 | HTRF assay | 33.52 ± 4.81 nM | [5] |

| 12j-4 | CCK-8 (MDA-MB-231 cells) | 2.68 ± 0.27 µM | [4][5] |

Signaling Pathway: Blockade of the PD-1/PD-L1 Immune Checkpoint

Caption: Blockade of the PD-1/PD-L1 immune checkpoint by biphenyl compounds.

Neuroprotective Effects

Biphenyl derivatives have shown promise in the treatment of neurodegenerative diseases, primarily through their antioxidant and anti-inflammatory properties.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. Biphenyl derivatives have been explored as cholinesterase inhibitors, with some compounds showing potent activity.[1]

Quantitative Data: Cholinesterase Inhibition

Signaling Pathway: Mechanism of Acetylcholinesterase Inhibition

Caption: Mechanism of acetylcholinesterase inhibition at the cholinergic synapse.

Biphenylnitrones, as analogues of α-phenyl-N-tert-butylnitrone (PBN), have demonstrated neuroprotective and antioxidant activities. These compounds have shown efficacy in in vitro ischemia models by scavenging free radicals and inhibiting lipid peroxidation.[6]

Quantitative Data: Neuroprotective and Antioxidant Activity

| Compound | Assay | EC50 | Reference |

| BPHBN5 | Neuroprotection against respiratory chain blockers | 13.16 ± 1.65 µM | [6] |

| BPHBN5 | Neuroprotection in oxygen-glucose deprivation model | 25.5 ± 3.93 µM | [6] |

| BPHBN5 | Antioxidant activity (superoxide reduction) | 11.2 ± 3.94 µM | [6] |

Anti-inflammatory Activity

Biphenyl compounds have demonstrated significant anti-inflammatory properties in various preclinical models.[2][7]

The carrageenan-induced paw edema model in rats is a standard assay to assess acute inflammation. Biphenyl derivatives have shown the ability to reduce edema, indicating their potential as anti-inflammatory agents.[1][7] For instance, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (compound 4e) was shown to reduce carrageenan-induced rat paw edema.[7]

Quantitative Data: Anti-inflammatory Activity

| Compound | Model | Dosage | Effect | Reference |

| 4e | Carrageenan-induced paw edema | 100 mg/kg | Reduced paw edema at 3h | [7] |

| 4e | Cotton pellet granuloma | 25, 50, 100 mg/kg | Dose-dependent inhibition of granuloma formation | [7] |

Antimicrobial Activity

Biphenyl derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[8][9]

Quantitative Data: Antibacterial Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus | 3.13 | [9] |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Methicillin-resistant Staphylococcus aureus | 3.13 | [9] |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Multidrug-resistant Enterococcus faecalis | 6.25 | [9] |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25 | [9] |

Experimental Protocols

Synthesis of Biphenyl Derivatives

A common method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[10][11]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Caption: General workflow for the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling.

Detailed Protocol:

-

Reactants: An aryl halide (e.g., bromobenzene derivative) and an arylboronic acid are used as coupling partners.

-

Catalyst and Base: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like potassium carbonate (K₂CO₃), are essential for the reaction.[10]

-

Solvent: A suitable solvent system, often a mixture of an organic solvent and water, is used.

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere.

-

Work-up and Purification: After the reaction is complete, the product is extracted and purified using techniques like column chromatography.

-

Characterization: The structure of the synthesized biphenyl compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[3]

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a CO₂ incubator.

-

Treatment: The cells are treated with various concentrations of the biphenyl compounds for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.[7]

Detailed Protocol:

-

Animal Model: Wistar rats are commonly used.

-

Compound Administration: The test compound (biphenyl derivative) or a reference drug is administered orally or intraperitoneally at a specific dose.

-

Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[7]

Conclusion

Biphenyl compounds represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad spectrum of therapeutic applications. Their ability to potently and selectively modulate key biological targets underscores their potential in the development of novel treatments for cancer, neurodegenerative diseases, and inflammatory disorders.[1][2] The experimental protocols and mechanistic insights provided in this guide offer a foundational resource for researchers and drug developers working to harness the therapeutic potential of this remarkable chemical entity. Further exploration and optimization of biphenyl-based compounds are poised to yield the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. ijsdr.org [ijsdr.org]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Structure-Activity Relationship of Biphenyl-4-yloxy Acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-yloxy acetic acid derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been extensively investigated for their potential as anti-inflammatory, analgesic, and metabolic regulating agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in inflammation and metabolic diseases, such as the cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs). Furthermore, certain derivatives have shown promise as histone deacetylase (HDAC) inhibitors, highlighting the therapeutic potential of this chemical class in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of biphenyl-4-yloxy acetic acid derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Structure and Pharmacophore

The fundamental structure of biphenyl-4-yloxy acetic acid consists of a biphenyl moiety linked to an acetic acid group via an ether linkage. This core structure serves as a template for a variety of chemical modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties. The key pharmacophoric features include:

-

The Biphenyl Core: This lipophilic group is crucial for binding to the active sites of target proteins. Substitutions on either of the phenyl rings can significantly influence activity and selectivity.

-

The Oxyacetic Acid Head Group: This acidic moiety is often essential for interacting with key residues in the target's binding pocket, such as the arginine and tyrosine residues in the active site of COX enzymes or the ligand-binding domain of PPARs.

-

The Ether Linkage: This linker provides the appropriate spatial orientation for the biphenyl core and the acidic head group to interact with their respective binding sites.

Structure-Activity Relationships

The biological activity of biphenyl-4-yloxy acetic acid derivatives is highly dependent on the nature and position of substituents on the biphenyl ring system and modifications to the acetic acid moiety.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic effects of these derivatives are primarily attributed to their inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

Key SAR Findings:

-

Substitution on the Biphenyl Ring: Introduction of small, lipophilic groups at the 4'-position of the terminal phenyl ring generally enhances anti-inflammatory activity. For instance, a methyl group at this position has been shown to increase potency.[1] Conversely, bulky substituents can be detrimental to activity.

-

Modification of the Acetic Acid Moiety: Conversion of the carboxylic acid to an ester or an amide can modulate the activity and reduce the ulcerogenic potential associated with direct COX inhibition.[2] Furthermore, the incorporation of the acetic acid moiety into heterocyclic rings, such as oxadiazoles, thiadiazoles, or triazoles, has yielded compounds with significant anti-inflammatory and analgesic properties with potentially improved gastrointestinal safety profiles.[3]

-

A quantitative structure-activity relationship (QSAR) analysis of 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid has indicated that electropositive groups at the ortho and para positions of the biphenyl ring are favorable for anti-inflammatory activity.[4]

Table 1: Anti-inflammatory Activity of Biphenyl-4-yloxy Acetic Acid Derivatives

| Compound | R (Modification of Acetic Acid) | 4'-Substituent | In Vivo Anti-inflammatory Activity (% inhibition of paw edema) | Reference |

| 1 | -COOH | -H | 45.2 | [3] |

| 2 | 2-(5-phenyl-1,3,4-oxadiazolyl) | -H | 63.6 | [3] |

| 3 | 2-(5-phenyl-1,3,4-thiadiazolyl) | -H | 58.3 | [3] |

| 4 | 3-(5-phenyl-4H-1,2,4-triazolyl) | -H | 72.7 | [3] |

| 5 | -COOH | -CH3 | 55.8 | [1] |

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Biphenyl-4-yloxy acetic acid derivatives have emerged as potent agonists of PPARs, a family of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism and inflammation.[[“]][6]

Key SAR Findings:

-

Acidic Head Group: The carboxylic acid moiety is a crucial feature for PPAR activation, forming key interactions with residues in the ligand-binding domain.

-

Biphenyl Core Substitutions: The substitution pattern on the biphenyl core dictates the selectivity and potency for different PPAR isoforms (α, γ, and δ). For example, the introduction of specific substituents can favor PPARα or PPARγ agonism, or lead to dual agonists.

-

QSAR studies on indanyl acetic acid derivatives containing a phenoxy tail, a related structural class, have shown that specific physicochemical properties are crucial for potent PPAR agonism.[7][8]

Table 2: PPARα/γ Agonist Activity of Biphenyl-4-yloxy Acetic Acid Analogs

| Compound | 4'-Substituent | PPARα EC50 (nM) | PPARγ EC50 (nM) | Reference |

| 6 | -H | 850 | 1200 | Fictional Example |

| 7 | -Cl | 320 | 550 | Fictional Example |

| 8 | -CF3 | 150 | 980 | Fictional Example |

| 9 | -OCH3 | 600 | 250 | Fictional Example |

Note: The data in Table 2 is illustrative and based on general SAR principles for PPAR agonists, as specific, directly comparable EC50 values for a series of biphenyl-4-yloxy acetic acid derivatives were not available in the provided search results.

Histone Deacetylase (HDAC) Inhibition

Modification of the core structure, particularly by introducing a hydroxamic acid moiety, has led to the development of potent HDAC inhibitors with antitumor activity.[9][10]

Key SAR Findings:

-

Zinc-Binding Group: The hydroxamic acid group is a key pharmacophoric element, acting as a zinc-binding group in the active site of HDAC enzymes.

-

Linker Region: The length and rigidity of the linker connecting the biphenyl "cap" region to the zinc-binding group are critical for potent inhibition. An acrylohydroxamic acid linker has proven effective.[9]

-

Cap Group: The biphenyl moiety serves as the "cap" group, interacting with residues at the rim of the HDAC active site. Modifications to this group, such as the introduction of an indolyl-substituted 4-phenylcinnamic skeleton, have led to compounds with significant proapoptotic and antitumor activities.[11]

Table 3: HDAC Inhibitory Activity of Biphenyl-acrylohydroxamic Acid Derivatives

| Compound | 4'-Substituent | HDAC2 IC50 (µM) | Antitumor Activity (Cell Line) | Reference |

| 10 | -H | 0.82 | IGROV-1 | [10] |

| 11 | -F | 0.59 | IGROV-1 | [10] |

| 12 | -Cl | 0.22 | IGROV-1 | [10] |

| 13 | -OCH3 | 0.33 | IGROV-1 | [10] |

Experimental Protocols

Synthesis of Biphenyl-4-yloxy Acetic Acid Derivatives

A general synthetic route to biphenyl-4-yloxy acetic acid involves the Williamson ether synthesis, where 4-hydroxybiphenyl is reacted with an α-haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base, followed by hydrolysis of the resulting ester.[12] Derivatives with modified acetic acid moieties, such as amides or heterocyclic analogs, are typically synthesized from the parent carboxylic acid.[3][13]

General Synthesis Workflow:

Caption: General synthesis of biphenyl-4-yloxy acetic acid.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[14][15][16][17][18]

Protocol:

-

Animal Model: Male Wistar rats (150-200 g) are typically used.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insights into its mechanism of anti-inflammatory action and potential for gastrointestinal side effects.[19][20][21][22]

Protocol:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer (e.g., Tris-HCl), a heme cofactor, and the respective COX enzyme.

-

Inhibitor Addition: Various concentrations of the test compound (dissolved in DMSO) are added to the wells and pre-incubated with the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric or enzyme immunoassay (EIA) kit.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Assessment of Ulcerogenic Potential

A common method to evaluate the gastrointestinal side effects of NSAIDs is to examine the gastric mucosa of rats after repeated administration of the test compound.[6][23][24][25]

Protocol:

-

Animal Model: Wistar rats are fasted overnight before the experiment.

-

Compound Administration: The test compound is administered orally at different doses for a set period (e.g., 4 days).

-

Observation: Animals are monitored for signs of toxicity.

-

Stomach Examination: On the final day, animals are sacrificed, and their stomachs are removed, opened along the greater curvature, and examined for any signs of ulceration or hemorrhage.

-

Ulcer Index: The severity of gastric lesions is scored based on their number and size to calculate an ulcer index.

Signaling Pathways

PPARα/γ Signaling in Inflammation

PPARs exert their anti-inflammatory effects through multiple mechanisms, including the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.[26][[“]][27][28][29]

PPAR Signaling Pathway Diagram:

Caption: PPARα/γ signaling pathway in inflammation.

Conclusion

Biphenyl-4-yloxy acetic acid derivatives have proven to be a rich source of biologically active compounds with therapeutic potential in a range of diseases. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in determining the potency and selectivity of these compounds for their respective molecular targets. The versatility of the biphenyl-4-yloxy acetic acid scaffold allows for fine-tuning of its pharmacological profile, leading to the development of potent anti-inflammatory agents, PPAR agonists, and HDAC inhibitors. The detailed experimental protocols provided herein offer a framework for the continued investigation and optimization of this promising class of compounds in drug discovery and development. Further research focusing on optimizing pharmacokinetic properties and in vivo efficacy will be crucial in translating the potential of these derivatives into novel therapeutics.

References

- 1. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. consensus.app [consensus.app]

- 6. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biphenyl-4-yl-acrylohydroxamic acids: Identification of a novel indolyl-substituted HDAC inhibitor with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(Biphenyl-4-yloxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. benchchem.com [benchchem.com]

- 15. inotiv.com [inotiv.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. academicjournals.org [academicjournals.org]

- 23. rjptonline.org [rjptonline.org]

- 24. gut.bmj.com [gut.bmj.com]

- 25. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]

- 26. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]

- 27. Role of Peroxisome Proliferator-Activated Receptors in Inflammation Control - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 29. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols: Synthesis of (Biphenyl-4-yloxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (Biphenyl-4-yloxy)acetic acid, a valuable intermediate in medicinal chemistry and materials science. The synthesis is based on the robust and widely applicable Williamson ether synthesis. This protocol outlines the reaction of 4-phenylphenol with an acetic acid synthon in the presence of a base. Included are detailed experimental procedures, tables of quantitative data for reactants and the product, and a visualization of the synthetic workflow.

Introduction

(Biphenyl-4-yloxy)acetic acid and its derivatives are recognized for their potential as anti-inflammatory and analgesic agents. The biphenyl moiety serves as a key pharmacophore in various biologically active molecules. The synthesis of this class of compounds is of significant interest to researchers in drug discovery and development. The Williamson ether synthesis provides a reliable and straightforward method for the preparation of aryl oxyacetic acids from the corresponding phenols.

Reaction Scheme

The synthesis of (Biphenyl-4-yloxy)acetic acid is achieved through a two-step process involving an initial O-alkylation of 4-phenylphenol with ethyl chloroacetate, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl (Biphenyl-4-yloxy)acetate

Step 2: Hydrolysis to (Biphenyl-4-yloxy)acetic acid

Step 2: Hydrolysis to (Biphenyl-4-yloxy)acetic acid

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the Williamson ether synthesis of analogous phenoxyacetic acids.

Materials and Equipment

-

4-Phenylphenol (4-Hydroxybiphenyl)

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous, finely powdered)

-

Acetone (anhydrous)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure

Step 1: Synthesis of Ethyl (Biphenyl-4-yloxy)acetate

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (biphenyl-4-yloxy)acetate. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Hydrolysis to (Biphenyl-4-yloxy)acetic Acid

-

Dissolve the crude ethyl (biphenyl-4-yloxy)acetate in ethanol in a round-bottom flask.

-

Add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.

-

Heat the mixture to reflux for 1-2 hours, or stir at room temperature for 12 hours, until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of 2M hydrochloric acid. A white precipitate should form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure (Biphenyl-4-yloxy)acetic acid.

-

Dry the purified product under vacuum.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |

| 4-Phenylphenol | 92-69-3 | C₁₂H₁₀O | 170.21 | Starting Material | 1.0 |

| Ethyl chloroacetate | 105-39-5 | C₄H₇ClO₂ | 122.55 | Reagent | 1.2 |

| Potassium carbonate | 584-08-7 | K₂CO₃ | 138.21 | Base | 2.0 |

| Sodium hydroxide | 1310-73-2 | NaOH | 40.00 | Reagent | 2.0 - 3.0 |

| (Biphenyl-4-yloxy)acetic acid | 13333-86-3 | C₁₄H₁₂O₃ | 228.24[1] | Product | - |

Table 2: Characterization Data for (Biphenyl-4-yloxy)acetic acid

| Property | Data |

| Appearance | White to off-white solid |

| Melting Point | Not available in the search results. |

| Yield | Not available in the search results. |

| ¹H NMR | Predicted shifts would include a singlet for the -CH₂- protons, and multiplets in the aromatic region for the biphenyl protons. The carboxylic acid proton would appear as a broad singlet. |

| ¹³C NMR | Predicted shifts would include a peak for the carboxylic carbon, a peak for the methylene carbon, and several peaks in the aromatic region for the biphenyl carbons. |

| IR (cm⁻¹) | Expected characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-O stretches for the ether and carboxylic acid, and C-H stretches and bends for the aromatic rings. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ or [M-H]⁻ would be expected at approximately 228. |

| Crystal Data | Monoclinic, a = 5.9118 (1) Å, b = 28.5786 (3) Å, c = 6.9017 (1) Å, β = 109.631 (2)°.[1] |

Visualizations

Diagram 1: Synthetic Workflow for (Biphenyl-4-yloxy)acetic acid

Caption: Workflow for the synthesis of (Biphenyl-4-yloxy)acetic acid.

Diagram 2: Logical Relationship of Williamson Ether Synthesis

Caption: Key steps in the Williamson ether synthesis of the target acid.

References

Application Notes and Protocols for Biphenyl Synthesis via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Developed by Nobel laureate Akira Suzuki, this palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate has become an indispensable tool for the synthesis of a wide array of organic molecules, including the ubiquitous biphenyl moiety.[3] Biphenyl scaffolds are prevalent in pharmaceuticals, agrochemicals, and advanced materials, making the Suzuki-Miyaura coupling a critical reaction in drug discovery and development.[4][5]

These application notes provide detailed protocols and a summary of reaction conditions for the synthesis of biphenyls, intended to serve as a practical guide for researchers in academic and industrial settings. The protocols are designed to be robust and adaptable for a variety of substrates.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

-

Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a square-planar palladium(II) complex.[6][7]

-

Transmetalation: In the presence of a base, the arylboronic acid (Ar'-B(OH)₂) forms a boronate species, which then transfers its aryl group to the palladium(II) complex, displacing the halide.[8][9]

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Experimental Protocols

This section details a general procedure for the Suzuki-Miyaura coupling reaction for the synthesis of biphenyls. The specific quantities and conditions may require optimization depending on the specific substrates used.

Materials and Reagents

-

Aryl Halide (e.g., bromobenzene, iodobenzene)

-

Arylboronic Acid (e.g., phenylboronic acid)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))[4]

-

Phosphine Ligand (if using a precursor like Pd(OAc)₂) (e.g., PPh₃, PCy₃)[8]

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)[4]

-

Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water)[4][10]

-

Inert Gas (Argon or Nitrogen)

-

Deionized Water

-

Organic Solvent for extraction (e.g., Ethyl Acetate)

-

Brine (saturated NaCl solution)

-

Drying Agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Equipment

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Schlenk line or glovebox)

-

Syringes and needles for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Flash column chromatography system

Detailed Step-by-Step Procedure

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the arylboronic acid (1.1 - 1.5 equiv.), the base (2.0 - 3.0 equiv.), and the palladium catalyst (0.1 - 5 mol%).[4] If a phosphine ligand is required, it is also added at this stage.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.[11]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).[11]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and water.[4]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate.[4]

-

Combine the organic layers and wash with water and then brine.[11]

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[4]

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator.[4]

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl.

-

Data Presentation: Reaction Conditions for Biphenyl Synthesis

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical conditions for the synthesis of various biphenyl derivatives.

Table 1: General Conditions for Suzuki-Miyaura Biphenyl Synthesis

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.02), PPh₃ (0.04) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 4-6 | ~95 |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (0.1) | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 24 | >95 |

| 2-Bromophenyl)diphenylarsine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (3.0) | Toluene/EtOH/H₂O | 150 (MW) | 0.17 | 99 |

| Bromobenzoic acid | Arylboronic acid | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ (2.0) | Water | RT | 4 | >90 |